Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Potential of 4-Acetyl-3-methylpyridine
This guide provides a comprehensive technical overview of 4-Acetyl-3-methylpyridine, a molecule of interest in flavor chemistry and with latent potential in medicinal chemistry. Due to the limited availability of extensive research dedicated solely to this specific isomer, this document establishes a foundational understanding by integrating known data with expert analysis of closely related, well-documented analogs, namely 3-Acetylpyridine and 4-Acetylpyridine. This analog-based approach allows for a robust extrapolation of chemical behavior, synthetic strategies, and potential applications, providing researchers, scientists, and drug development professionals with a predictive and insightful resource.
4-Acetyl-3-methylpyridine is a substituted pyridine derivative. The core structure consists of a pyridine ring substituted with an acetyl group at the 4-position and a methyl group at the 3-position. Its presence has been noted in roasted coffee, contributing to its complex aroma profile.[1] While comprehensive experimental data is sparse, its fundamental properties can be summarized and reasonably estimated based on its structure and comparison with its isomers.
Table 1: Physicochemical Properties of 4-Acetyl-3-methylpyridine and Related Isomers
| Property | 4-Acetyl-3-methylpyridine | 4-Acetylpyridine | 3-Acetylpyridine |
| Molecular Formula | C₈H₉NO[2] | C₇H₇NO | C₇H₇NO[3] |
| Molecular Weight | 135.16 g/mol [2] | 121.14 g/mol [4] | 121.14 g/mol [3] |
| CAS Number | 82352-00-9[1] | 1122-54-9[5] | 350-03-8[3] |
| Appearance | Not specified (Expected: Liquid) | Pale yellow to dark amber liquid[4][6] | Colorless to yellow liquid[3] |
| Boiling Point | Estimated: ~220-230 °C | 212 °C[5] | 220 °C[7] |
| Melting Point | Not specified | 13-16 °C | 11-13 °C[7] |
| Density | Estimated: ~1.08-1.10 g/mL | 1.095 g/mL at 25 °C[5] | 1.102 g/mL at 25 °C[7] |
| Solubility | Not specified (Expected: Soluble in organic solvents) | Soluble in Chloroform, Ethyl Acetate; Insoluble in water[5] | Soluble in water, alcohol, ether[3] |
Spectroscopic Signature for Structural Verification
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the acetyl methyl protons, and a singlet for the methyl group at the 3-position. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing acetyl group and the electron-donating methyl group.
-
¹³C NMR Spectroscopy : The carbon NMR would reveal eight distinct signals, corresponding to the five carbons of the pyridine ring, the methyl carbon at the 3-position, the acetyl methyl carbon, and the carbonyl carbon. The carbonyl carbon signal would appear significantly downfield (~190-200 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups. The most prominent feature for 4-Acetyl-3-methylpyridine would be a strong absorption band around 1680-1700 cm⁻¹, characteristic of the C=O (carbonyl) stretch of an aryl ketone. C-H stretching from the aromatic ring and methyl groups, as well as C=N and C=C stretching from the pyridine ring, would also be present.
-
Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (135.16 g/mol ). Common fragmentation patterns would involve the loss of the methyl group (M-15) and the acetyl group (M-43).
Synthesis Methodologies: An Analog-Informed Approach
Direct, published synthetic routes for 4-Acetyl-3-methylpyridine are not prevalent. However, the synthesis of acetylpyridines is a well-established field, and these protocols provide a reliable blueprint for its preparation. The most common strategies involve the reaction of a pyridine derivative with an acetylating agent or the manipulation of a pre-existing side chain.
Proposed Synthetic Pathway for 4-Acetyl-3-methylpyridine
A plausible and efficient route would start from 3-methylpyridine-4-carbonitrile. This pathway involves a Grignard reaction, which is a robust and widely used method for forming carbon-carbon bonds.
Caption: Proposed Grignard synthesis of 4-Acetyl-3-methylpyridine.
Causality Behind Experimental Choices:
-
Starting Material : 3-methylpyridine-4-carbonitrile is an ideal precursor as the nitrile group is readily converted to a ketone.
-
Grignard Reagent (CH₃MgBr) : This organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group to form the C-C bond necessary for the acetyl group.
-
Anhydrous Conditions : Grignard reagents are highly reactive towards protic solvents like water. The reaction must be conducted in dry ether or THF to prevent quenching of the reagent.
-
Aqueous Acid Workup (H₃O⁺) : The initial addition of the Grignard reagent forms an intermediate imine-magnesium complex. Acidic hydrolysis is required to convert this intermediate into the final ketone product.
Reference Protocol: Synthesis of 3-Acetylpyridine from Nicotinic Acid
To provide a practical, field-proven methodology, the following detailed protocol for the synthesis of the isomer 3-Acetylpyridine is presented.[8][9] This multi-step process is a cornerstone of industrial and academic synthesis.
Step 1: Esterification of Nicotinic Acid
-
Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a suitable reaction vessel.
-
Stir the mixture and cool to 3°C using an ice bath.
-
Carefully add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂ as a catalyst.[8]
-
Heat the reaction mixture to 53°C and maintain this temperature for 3 hours, monitoring the reaction progress by TLC or HPLC.
Step 2: Condensation, Hydrolysis, and Decarboxylation
-
Cool the resulting mixture to 3°C and add an additional 55 g of ethyl acetate and 11.56 g of sodium ethoxide.[8]
-
Heat the mixture to reflux at approximately 78°C and maintain for 5 hours.
-
After cooling to 5°C, quench the reaction by adding 50 mL of water.
-
Perform acidic hydrolysis by the dropwise addition of 85 g of hydrobromic acid, followed by heating to reflux for 5 hours.[8]
-
Cool the solution to room temperature and neutralize by adding a sodium carbonate solution until the pH reaches 9.
-
Extract the final product, 3-acetylpyridine, using dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and purify by vacuum distillation.
Caption: Experimental workflow for the synthesis of 3-Acetylpyridine.
Reactivity and Mechanistic Insights
The reactivity of 4-Acetyl-3-methylpyridine is governed by three key features: the nitrogen atom of the pyridine ring, the electrophilic nature of the ring itself, and the versatile acetyl group.
-
Pyridine Nitrogen : The lone pair of electrons on the nitrogen atom imparts basicity to the molecule, allowing it to react with acids to form pyridinium salts. This nitrogen can also be oxidized to form an N-oxide, a transformation that can be used to modulate the reactivity of the pyridine ring for subsequent functionalization.[10]
-
The Acetyl Group : The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can undergo a wide range of reactions, including:
-
Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Condensation : The α-protons on the acetyl's methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol or Claisen-type condensation reactions to form larger molecules.[11]
-
-
The Pyridine Ring : The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of the activating methyl group and the deactivating acetyl group creates a complex electronic environment that directs substitution patterns.
Applications in Pharmaceutical and Chemical Research
While direct applications of 4-Acetyl-3-methylpyridine are not extensively documented, the immense value of the acetylpyridine scaffold in drug development provides a strong rationale for its potential.[12] Isomers like 3-Acetylpyridine are crucial building blocks for major pharmaceutical drugs.[8]
-
Imatinib : An essential medication used to treat chronic myeloid leukemia and certain gastrointestinal tumors. 3-Acetylpyridine is a key intermediate in its synthesis.[8][13]
-
Risedronate Sodium : A bisphosphonate used to treat and prevent osteoporosis. The synthesis of this drug also relies on a 3-Acetylpyridine precursor.[8][14]
-
Metyrapone : Used as a diagnostic agent to test adrenal function.[13][15]
The utility of this scaffold stems from its ability to act as a versatile chemical handle. The pyridine nitrogen can form hydrogen bonds, a critical interaction in drug-receptor binding, while the acetyl group provides a site for further chemical modification to optimize a drug candidate's properties. Given this context, 4-Acetyl-3-methylpyridine represents an unexplored but valuable scaffold for medicinal chemists seeking to generate novel chemical entities with unique substitution patterns for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
No specific GHS classification or detailed toxicology data is available for 4-Acetyl-3-methylpyridine.[1] Therefore, it is imperative to handle this compound with the precautions appropriate for its class and its well-studied isomers.
-
General Handling : Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Avoid breathing vapors or mist.
-
Hazards of Analogs (4-Acetylpyridine) : 4-Acetylpyridine is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[17] Similar hazards should be assumed for 4-Acetyl-3-methylpyridine until specific data is available.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Inert atmosphere storage is recommended for long-term stability.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
4-Acetyl-3-methylpyridine is a molecule with a confirmed identity and a role in flavor chemistry. While it remains largely unexplored in broader chemical and pharmaceutical research, its structural relationship to highly valuable synthetic intermediates provides a compelling case for its potential. This guide has established a framework for understanding its physicochemical properties, spectroscopic signatures, reactivity, and plausible synthetic routes by leveraging data from closely related analogs. It is hoped that this comprehensive analysis will serve as a valuable resource for researchers and catalyze further investigation into the unique properties and applications of this promising chemical entity.
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